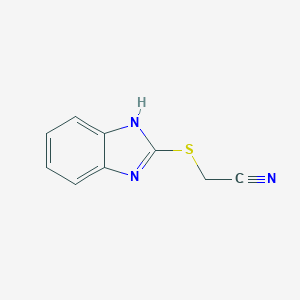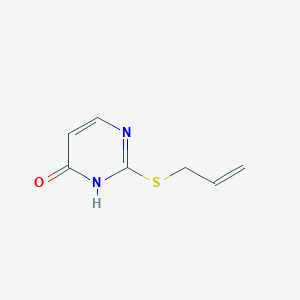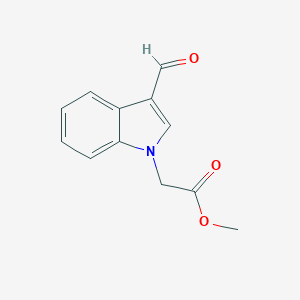
(3-Formyl-indol-1-yl)-acetic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Formyl-indol-1-yl)-acetic acid methyl ester” is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 . It is used in proteomics research .
Synthesis Analysis
The synthesis of indole derivatives, such as “(3-Formyl-indol-1-yl)-acetic acid methyl ester”, has been a topic of interest in recent years . One method involves the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .Molecular Structure Analysis
The molecular structure of “(3-Formyl-indol-1-yl)-acetic acid methyl ester” can be represented by the formula C12H11NO3 . More detailed structural information may be available in a 2D Mol file or a computed 3D SD file .科学的研究の応用
Pyrolysis of Polysaccharides
The study by Ponder and Richards (2010) investigates the pyrolytic behavior of natural and synthetic polysaccharides, emphasizing chemical mechanisms involved in forming small carbon compounds like acetic acid during pyrolysis. This research provides insights into the decomposition pathways of complex biomolecules, potentially relevant for understanding similar processes in related chemical structures (Ponder & Richards, 2010).
Bacterial Catabolism of Indole-3-Acetic Acid
Laird, Flores, and Leveau (2020) summarize the known gene clusters in bacteria responsible for degrading or assimilating indole-3-acetic acid (IAA), a compound structurally related to the topic of interest. This work underlines the broader ecological and biochemical significance of indole derivatives in microbial communities (Laird, Flores, & Leveau, 2020).
Indole Derivatives and Hepatic Protection
Wang et al. (2016) review the pharmacokinetics and protective effects of indole derivatives, including indole-3-carbinol (I3C) and its major derivatives, on chronic liver diseases. This highlights the therapeutic potential of indole structures in treating liver-related conditions (Wang et al., 2016).
Applications of Organic Acids and Esters
Alhamad, Alrashed, Munif, and Miskimins (2020) provide a comprehensive review of the use of organic acids, including acetic acid, in oil and gas operations, particularly for acidizing jobs. This highlights the industrial and environmental applications of organic acids (Alhamad, Alrashed, Munif, & Miskimins, 2020).
Gao, Ma, and Xu (2011) discuss the biotechnological routes based on lactic acid production from biomass, including the synthesis of valuable chemicals from lactic acid. Such reviews underscore the significance of biomass-derived chemicals in pharmaceutical and industrial applications (Gao, Ma, & Xu, 2011).
Safety And Hazards
When handling “(3-Formyl-indol-1-yl)-acetic acid methyl ester”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
Indole derivatives, such as “(3-Formyl-indol-1-yl)-acetic acid methyl ester”, have attracted increasing attention in recent years due to their significant role in cell biology and various biologically vital properties . Future research may focus on the development of novel methods of synthesis and the exploration of their therapeutic possibilities .
特性
IUPAC Name |
methyl 2-(3-formylindol-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-12(15)7-13-6-9(8-14)10-4-2-3-5-11(10)13/h2-6,8H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSBNZGJGCIDPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C2=CC=CC=C21)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354389 |
Source


|
| Record name | Methyl (3-formyl-1H-indol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Formyl-indol-1-yl)-acetic acid methyl ester | |
CAS RN |
351015-73-1 |
Source


|
| Record name | Methyl (3-formyl-1H-indol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxa-8-azaspiro[4.6]undecane](/img/structure/B186788.png)
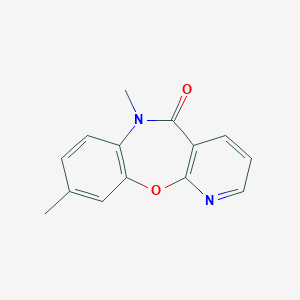
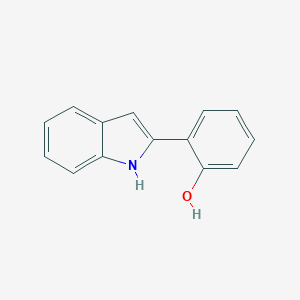
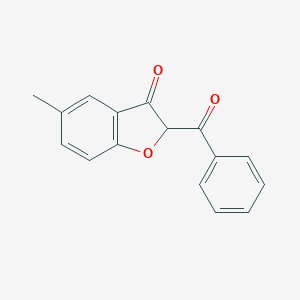
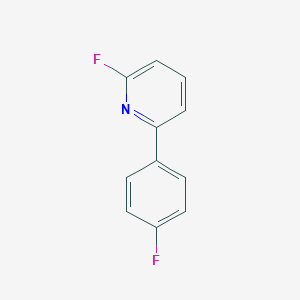
![3-Phenylimidazo[1,5-a]pyridine](/img/structure/B186794.png)
![methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate](/img/structure/B186797.png)
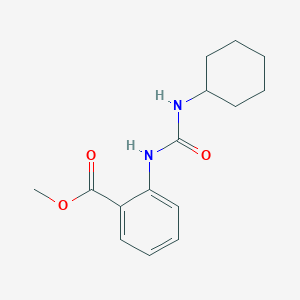
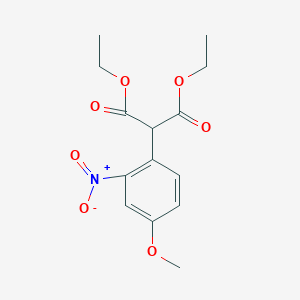
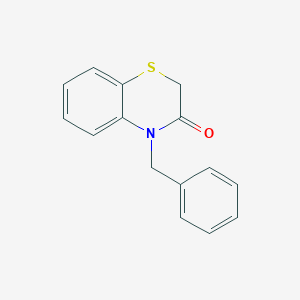
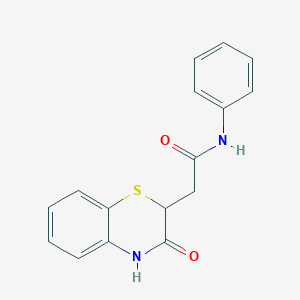
![2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B186810.png)
